molecular formula C7H14ClNO2 B1468967 3-chloro-N-methoxy-N,2,2-trimethylpropanamide CAS No. 1343658-31-0

3-chloro-N-methoxy-N,2,2-trimethylpropanamide

Cat. No.: B1468967
CAS No.: 1343658-31-0
M. Wt: 179.64 g/mol
InChI Key: DUBQFEJUSMOTTN-UHFFFAOYSA-N
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Description

“3-chloro-N-methoxy-N,2,2-trimethylpropanamide” is a chemical compound. Based on its name, it contains a chloro group (Cl), a methoxy group (OCH3), and a trimethylpropanamide group (C5H10CON). The exact properties of this compound would depend on the arrangement of these groups in the molecule .


Molecular Structure Analysis

The molecular structure of “this compound” would be determined by the arrangement of its atoms and the bonds between them. It would likely have a tetrahedral geometry around the carbon atoms, due to the four bonds that carbon typically forms. The exact structure would need to be confirmed using techniques such as X-ray crystallography or NMR spectroscopy .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include things like its melting point, boiling point, solubility, and stability. These properties are determined by the compound’s molecular structure and the intermolecular forces between its molecules. Without specific data, it’s not possible to provide an analysis of these properties for "this compound" .

Scientific Research Applications

Enantioselective Synthesis

Researchers have utilized derivatives similar to 3-chloro-N-methoxy-N,2,2-trimethylpropanamide in the enantioselective synthesis of complex organic compounds. For example, N-methoxy-N-methylamide derivatives derived from (S)-methylpyroglutamate have been prepared and used for the addition of Grignard reagents, leading to the synthesis of enantioselective piperidines, which are valuable in medicinal chemistry (Calvez, Chiaroni, & Langlois, 1998).

Antifungal Activity

In another study, novel substituted 3,3,3-trifluoro-2-methoxy-N-methyl-N,2-diphenylpropanamides, structurally related to this compound, were synthesized and showed moderate antifungal activity. This suggests potential applications in developing antifungal agents (Yang, Zhu, Cui, Li, Zhao, & Liu, 2017).

Novel Synthetic Methods

Researchers have also developed new synthetic methods involving N-methoxy-N-methylamides, which are structurally related to this compound. These methods facilitate the synthesis of various ketones through stable metal-chelated intermediates without side products, showcasing the versatility of these compounds in organic synthesis (Lee, 2007).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically relevant for drugs or bioactive compounds. Without specific information, it’s not possible to predict the mechanism of action of "3-chloro-N-methoxy-N,2,2-trimethylpropanamide" .

Safety and Hazards

The safety and hazards of a compound depend on its reactivity and toxicity. This information is typically provided in a material safety data sheet (MSDS) for the compound. Without an MSDS or similar information, it’s not possible to provide a detailed analysis of the safety and hazards of "3-chloro-N-methoxy-N,2,2-trimethylpropanamide" .

Future Directions

The future directions for research on a compound like “3-chloro-N-methoxy-N,2,2-trimethylpropanamide” would depend on its properties and potential applications. This could include further studies to determine its physical and chemical properties, investigations into its reactivity and potential uses, or research into its biological activity .

Properties

IUPAC Name

3-chloro-N-methoxy-N,2,2-trimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14ClNO2/c1-7(2,5-8)6(10)9(3)11-4/h5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUBQFEJUSMOTTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCl)C(=O)N(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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